1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(4-fluorobenzyl)urea
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Overview
Description
1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(4-fluorobenzyl)urea is a synthetic organic compound characterized by its unique structural features, which include a dihydrobenzofuran moiety, a hydroxyethyl group, and a fluorobenzyl urea fragment. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(4-fluorobenzyl)urea typically involves multiple steps:
Formation of the Dihydrobenzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Hydroxyethyl Group: This step often involves the reaction of the dihydrobenzofuran derivative with an epoxide or a halohydrin in the presence of a base.
Synthesis of the Urea Derivative: The final step involves the reaction of the hydroxyethyl-dihydrobenzofuran intermediate with 4-fluorobenzyl isocyanate under mild conditions to form the desired urea compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(4-fluorobenzyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The urea moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions:
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(4-fluorobenzyl)urea has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Studied for its potential pharmacological activities, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(4-fluorobenzyl)urea is not fully understood but is believed to involve interactions with specific molecular targets. These may include enzymes or receptors where the compound can bind and modulate their activity. The hydroxyethyl and fluorobenzyl groups are likely crucial for these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(4-chlorobenzyl)urea
- 1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(4-methylbenzyl)urea
Comparison: Compared to its analogs, 1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(4-fluorobenzyl)urea is unique due to the presence of the fluorine atom in the benzyl group. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-3-[(4-fluorophenyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3/c19-15-4-1-12(2-5-15)10-20-18(23)21-11-16(22)13-3-6-17-14(9-13)7-8-24-17/h1-6,9,16,22H,7-8,10-11H2,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVDVMWCRLXDNBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(CNC(=O)NCC3=CC=C(C=C3)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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